molecular formula C24H20Cl2N2O4 B12047618 2-Ethoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 477732-28-8

2-Ethoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12047618
CAS No.: 477732-28-8
M. Wt: 471.3 g/mol
InChI Key: PNMVDVPQNKGJQY-MZJWZYIUSA-N
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Preparation Methods

The synthetic routes and reaction conditions for preparing 2-Ethoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate are not extensively documented in the available literature. it is typically synthesized through a series of organic reactions involving the appropriate starting materials and reagents. Industrial production methods are not well-established due to the compound’s rarity and specialized use in research .

Chemical Reactions Analysis

2-Ethoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Ethoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is primarily used in early discovery research. Its applications span various fields, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

2-Ethoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:

  • 2-Ethoxy-4-(2-(4-methylbenzoyl)carbohydrazonoyl)phenyl benzoate
  • 2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl benzoate
  • 2-Ethoxy-4-(2-(3-methoxybenzoyl)carbohydrazonoyl)phenyl benzoate

These compounds share similar structural features but differ in the position and nature of substituents on the benzoyl group. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties .

Properties

CAS No.

477732-28-8

Molecular Formula

C24H20Cl2N2O4

Molecular Weight

471.3 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C24H20Cl2N2O4/c1-3-31-22-12-16(14-27-28-23(29)17-6-4-5-15(2)11-17)7-10-21(22)32-24(30)19-9-8-18(25)13-20(19)26/h4-14H,3H2,1-2H3,(H,28,29)/b27-14+

InChI Key

PNMVDVPQNKGJQY-MZJWZYIUSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC(=C2)C)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC(=C2)C)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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